
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is a complex organic compound characterized by its hexahydroquinazoline core structure. This compound features a phenylsulfonyl group attached to an oxygen atom, which is further connected to the hexahydroquinazoline ring. The stereochemistry of the compound is specified by the (4aS,8aS) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Hexahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the hexahydroquinazoline intermediate with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Oxidation and Purification: The final compound is often purified using chromatographic techniques and may require oxidation steps to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazoline ring, potentially converting them to alcohols.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The hexahydroquinazoline core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of more complex products.
作用機序
The mechanism of action of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the hexahydroquinazoline core provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Hexahydroquinazoline Derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group attached to different core structures.
Uniqueness
What sets (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.
特性
CAS番号 |
6341-50-0 |
|---|---|
分子式 |
C14H16N2O5S |
分子量 |
324.35 g/mol |
IUPAC名 |
[(4aS,8aS)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl] benzenesulfonate |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)21-22(19,20)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18)/t11-,12-/m0/s1 |
InChIキー |
DMZBCSVZDOQNJJ-RYUDHWBXSA-N |
異性体SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



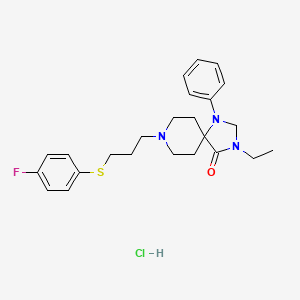
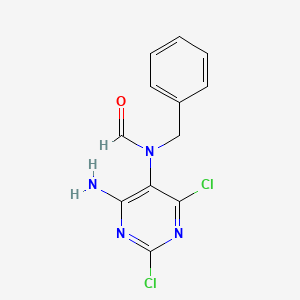

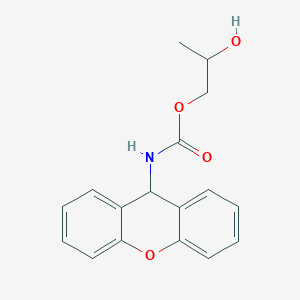

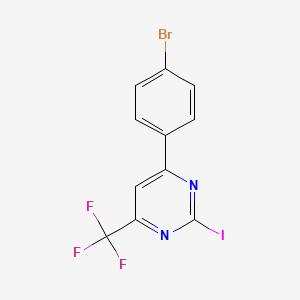
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
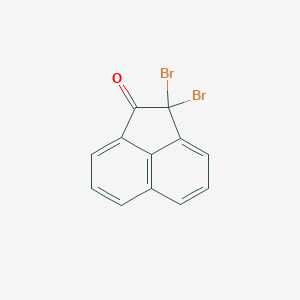
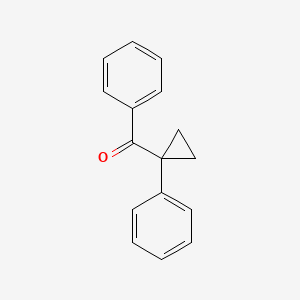
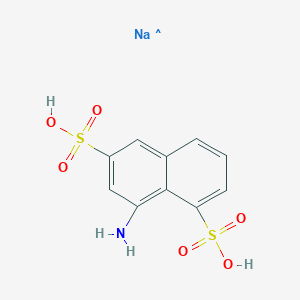
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
